molecular formula C15H22O3 B1671426 Gemfibrozil CAS No. 25812-30-0

Gemfibrozil

Cat. No. B1671426
CAS RN: 25812-30-0
M. Wt: 250.33 g/mol
InChI Key: HEMJJKBWTPKOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemfibrozil is a lipid-regulating agent used in conjunction with a proper diet to treat high cholesterol and triglyceride levels in the blood . It may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .


Molecular Structure Analysis

Gemfibrozil’s chemical name is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid . Its molecular formula is C15H22O3 and the molecular weight is 250.35 . It is practically insoluble in water, soluble in alcohol, methanol, and chloroform .


Chemical Reactions Analysis

Gemfibrozil’s effective absorption and bioavailability after oral administration are constrained by its small molecule size, poor water solubility, and slow rate of digestion . These factors are caused by the drug’s physicochemical characteristics .


Physical And Chemical Properties Analysis

Gemfibrozil is a white or almost white, waxy crystalline solid . It is practically insoluble in water, soluble in alcohol, in methanol, and in chloroform .

Scientific Research Applications

1. Environmental Impact and Aquatic Toxicity

Gemfibrozil, a lipid-regulating agent, has been investigated for its environmental impact, particularly in aquatic systems. A study revealed that gemfibrozil is harmful to various aquatic organisms, including Daphnia magna, Vibrio fischeri, and Chlorella vulgaris, classifying it as hazardous to aquatic life. The toxic effects seem to involve binding to sulphydryl groups, including glutathione, and the study suggests that gemfibrozil may not pose an acute risk to aquatic biota due to its concentration in water compared to its toxicity levels in tested systems (Zurita et al., 2007).

2. Therapeutic Potential in Multiple Sclerosis

Gemfibrozil has shown efficacy in treating Experimental Autoimmune Encephalomyelitis (EAE), an animal model of relapsing-remitting multiple sclerosis. It reduced clinical symptoms, mononuclear cell infiltration, and demyelination in mice, regardless of the presence of the peroxisome proliferator-activated receptor-α (PPAR-α). The drug modified the immune response and inhibited specific transcription factors, suggesting its potential use in treating multiple sclerosis (Dasgupta et al., 2007).

3. Neuroprotective Effects Against Stress

A study on rats indicated that gemfibrozil offers protection against acute restraint stress-induced changes in the hippocampus. At specific doses, it enhanced the antioxidant defense system, reduced stress hormones, and induced protective factors in the brain. These findings suggest gemfibrozil's potential neuroprotective role, although further research is needed to understand its effects in different neuronal contexts (Khalaj et al., 2013).

4. Endocrine Toxicity in Aquatic Life

Research on the long-term exposure of Japanese medaka fish to gemfibrozil revealed endocrine toxicity, affecting sex hormones and reproductive outcomes. It caused decreased fecundity, altered gene expressions related to estrogen receptors, and affected testosterone levels. These results highlight the need for further investigation of the long-term environmental impact of fibrates like gemfibrozil (Lee et al., 2019).

5. Biodegradation by Bacteria

A study on Bacillus sp. GeD10, a bacterium capable of degrading gemfibrozil, revealed insights into the microbial processing of this drug in the environment. Proteomic and metabolomic analyses identified enzymes and metabolites involved in the degradation pathway. This research could aid in monitoring gemfibrozil-degrading organisms and understanding the microbial treatment of trace level contaminants (Kjeldal et al., 2016).

6. Effects on Cardiovascular Disease and Lipid Metabolism

Gemfibrozil's impact on cardiovascular disease and lipid metabolism was explored in various studies. Its ability to modify low-density and high-density lipoprotein particle subclasses contributes to its therapeutic effects in reducing cardiovascular risk, especially in patients with low HDL cholesterol (Otvos et al., 2006).

Safety And Hazards

Gemfibrozil is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life . It should not be given to patients with severe liver or kidney disease, gallbladder disease .

Future Directions

Gemfibrozil is usually taken 30 minutes before breakfast and dinner . It is only part of a complete treatment program that may also include diet, exercise, and weight control . Even if you have no symptoms, tests can help your doctor determine if this medicine is effective .

properties

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020652
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159 °C at 0.02 mm Hg
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

2.78e-02 g/L
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gemfibrozil

Color/Form

Crystals from hexane

CAS RN

25812-30-0
Record name Gemfibrozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25812-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemfibrozil [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gemfibrozil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

58-61, 62 °C, 61 - 63 °C
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

and finally mainly metronidazole, itraconazole, ciclosporine, piperacilline and cefuroxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
piperacilline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

subsequently reacting said 2-methylpropyl 5-chloro-2,2-dimethylpentanoate with sodium 2,5-dimethylphenolate under reflux in a solvent comprising a mixture of from 10 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide to 5 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide, hydrolyzing the resulting ester, and thereafter acidifying the mixture and isolating 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2,5-dimethylphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemfibrozil
Reactant of Route 2
Gemfibrozil
Reactant of Route 3
Reactant of Route 3
Gemfibrozil
Reactant of Route 4
Reactant of Route 4
Gemfibrozil
Reactant of Route 5
Reactant of Route 5
Gemfibrozil
Reactant of Route 6
Gemfibrozil

Citations

For This Compound
50,100
Citations
JT Backman, C Kyrklund, M Neuvonen… - Clinical …, 2002 - Wiley Online Library
… effects of gemfibrozil on the plasma concentrations of cerivastatin and its metabolites to clarify the mechanism of the clinically important interaction between gemfibrozil and cerivastatin. …
Number of citations: 389 ascpt.onlinelibrary.wiley.com
DW Schneck, BK Birmingham… - Clinical …, 2004 - Wiley Online Library
Background Coadministration of statins and gemfibrozil is associated with an increased risk for myopathy, which may be due in part to a pharmacokinetic interaction. Therefore the effect …
Number of citations: 329 ascpt.onlinelibrary.wiley.com
PA Todd, A Ward - Drugs, 1988 - Springer
… overall with gemfibrozil. Gastrointestinal symptoms and rash are the only side effects produced more frequently with gemfibrozil than with placebo. Although gemfibrozil is hepatotoxic in …
Number of citations: 200 link.springer.com
M Niemi, JT Backman, M Granfors, J Laitila… - Diabetologia, 2003 - Springer
… possible interaction between gemfibrozil and rosiglitazone, a … Gemfibrozil raised the mean area under the plasma … p=0.01) by gemfibrozil, but gemfibrozil raised the plasma rosiglitazone …
Number of citations: 244 link.springer.com
N Broeders, C Knoop, M Antoine… - Nephrology Dialysis …, 2000 - academic.oup.com
… impairment was described in any of the eight articles reporting data on gemfibrozil therapy. … fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil. Glomerular filtration rate and creatinine …
Number of citations: 194 academic.oup.com
M Basaranoglu, O Acbay… - Journal of Hepatology, 1999 - journal-of-hepatology.eu
… In this trial, we have assessed the effects of gemfibrozil on NASH. … in the gemfibrozil and control groups are shown in Table 1. Seventeen patients (74%) in the gemfibrozil group showed …
Number of citations: 428 www.journal-of-hepatology.eu
RA Okerholm, FJ Keeley… - Proceedings of the …, 1976 - journals.sagepub.com
… gemfibrozil in 2 normal male beagle dogs following a single 25 mg/kg oral dose of gemfibrozil… The gemfibrozil concentration reached a maximum of 37 jug/ml in 1-2 h, and fell with a half-…
Number of citations: 61 journals.sagepub.com
A Roy, K Pahan - Immunopharmacology and immunotoxicology, 2009 - Taylor & Francis
Gemfibrozil is long known for its ability to reduce the level of … its lipid-lowering effects, gemfibrozil can also regulate many other … various biological activities of gemfibrozil and associated …
Number of citations: 88 www.tandfonline.com
X Wen, JS Wang, JT Backman, KT Kivistö… - Drug Metabolism and …, 2001 - ASPET
… In conclusion, gemfibrozil inhibits the activity of CYP2C9 at clinically relevant … which gemfibrozil interacts with CYP2C9 substrate drugs, such as warfarin and glyburide. Gemfibrozil may …
Number of citations: 177 dmd.aspetjournals.org
SJ Robins, D Collins, JT Wittes, V Papademetriou… - Jama, 2001 - jamanetwork.com
… gemfibrozil when the predominant lipid abnormality was low HDL-C.ObjectiveTo determine if the reduction in major CHD events with gemfibrozil … assigned to receive gemfibrozil, 1200 …
Number of citations: 050 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.